(2S,3S)-3-((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol, also known as BS-194 or BS194, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). [, , ] These enzymes play a crucial role in regulating cell cycle progression and gene transcription. [] BS-194 exhibits strong inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9. [, ] This inhibitory profile makes BS-194 a valuable tool in scientific research for studying CDK function and its role in various cellular processes, particularly in the context of cancer.
The molecular structure of BS-194 has been determined and analyzed through techniques like crystallography. [] The crystal structure of CDK2 in complex with BS-194 has been solved, providing insights into the binding interactions between the inhibitor and the enzyme. [] This structural information is valuable for understanding the molecular basis of BS-194's selectivity and potency.
BS-194 exerts its effects by inhibiting the activity of CDKs. [, ] By blocking the kinase activity of CDKs, BS-194 disrupts the phosphorylation of crucial downstream substrates involved in cell cycle regulation and transcription. [, ] This inhibition leads to cell cycle arrest, downregulation of cyclins, and ultimately, inhibition of cell proliferation. [, ]
Cell cycle regulation: Researchers utilize BS-194 to study the intricate mechanisms governing the cell cycle. [] By inhibiting specific CDKs, BS-194 allows for the dissection of cell cycle checkpoints and the identification of key molecular players involved in cell cycle progression.
Cancer research: Due to its potent antiproliferative activity against various cancer cell lines, BS-194 serves as a valuable tool in cancer research. [, ] It enables scientists to investigate the role of CDKs in cancer development and progression, exploring their potential as therapeutic targets.
Gene expression studies: BS-194's ability to inhibit CDKs involved in transcription regulation makes it valuable for gene expression studies. [] Researchers can employ BS-194 to investigate the impact of CDK inhibition on specific gene expression patterns and identify downstream targets of CDK signaling pathways.
Drug discovery and development: BS-194's potent CDK inhibitory activity and favorable pharmacological properties make it a promising lead compound for developing novel anticancer therapeutics. [] Its preclinical efficacy in inhibiting tumor growth in xenograft models highlights its potential for further investigation as a potential drug candidate.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6